molecular formula C18H19ClFN3O B2891412 N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882081-57-4

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2891412
CAS No.: 882081-57-4
M. Wt: 347.82
InChI Key: ROIBVBMSBIXJKS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a piperazine-acetamide hybrid compound characterized by a 4-fluorophenyl-substituted piperazine moiety and a 4-chlorophenyl acetamide group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-14-1-5-16(6-2-14)21-18(24)13-22-9-11-23(12-10-22)17-7-3-15(20)4-8-17/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIBVBMSBIXJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in biological studies, helping to understand receptor-ligand interactions.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the biological system it is interacting with, but it generally involves binding to the target and modulating its activity.

Comparison with Similar Compounds

Key Structural Variations

The compound’s core structure consists of a piperazine ring and acetamide linker, with substitutions on both aromatic rings. Below is a comparative analysis of its analogs (Table 1):

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Piperazine Substituent Acetamide Substituent Heterocyclic Core Melting Point (°C) Molecular Weight Notable Activity Reference
N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (Target) 4-Fluorophenyl 4-Chlorophenyl None Not reported ~358.8* Potential MMP inhibition
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 4-Fluorophenyl 4-Methoxyphenyl (thiazole) Thiazole 302–303 438.54 Not specified
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) 4-Fluorophenyl 4-Chlorophenyl (thiadiazole) Thiadiazole 203–205 ~425.9* Anticancer (inferred)
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(4-Fluorophenyl)thiazol-2-yl)acetamide (29) 4-Chlorophenyl 4-Fluorophenyl (thiazole) Thiazole 325–326 430.93 Not specified
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl 3-Chlorophenyl None Not reported 374.8 Not specified

*Calculated based on molecular formula.

Impact of Substituents on Physicochemical Properties

  • Heterocyclic Modifications : Thiazole and thiadiazole cores (e.g., compounds in and ) introduce planarity and hydrogen-bonding capabilities, influencing solubility and target interactions. For instance, the thiadiazole in compound 4g may enhance anticancer activity due to its rigid structure .
  • Electron-Donating/Accepting Groups : Methoxy groups (e.g., compound 20 in ) increase solubility but reduce melting points (302–303°C vs. 325–326°C for halogenated analogs) .

Critical Analysis of Research Findings

  • Contradictions : While halogenated analogs generally exhibit higher melting points (e.g., 325–326°C for compound 29 ), compound 4g (thiadiazole) has a lower melting point (203–205°C), possibly due to reduced crystallinity from the heterocyclic core .
  • Knowledge Gaps: The target compound’s specific biological data (e.g., IC50, binding assays) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known by its chemical formula C18H18ClFN2O2, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with both a 4-chlorophenyl and a 4-fluorophenyl group, which are significant for its biological activity. The molecular structure can be represented as follows:

N 4 chlorophenyl 2 4 4 fluorophenyl piperazin 1 yl acetamide\text{N 4 chlorophenyl 2 4 4 fluorophenyl piperazin 1 yl acetamide}

This structure is crucial as the substituents on the piperazine ring can influence the compound's interaction with biological targets.

Anticholinesterase Activity

Research has indicated that compounds similar to this compound exhibit significant anticholinesterase activity. A study reported that various derivatives showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the treatment of Alzheimer's disease (AD) . The inhibition constants (IC50) for related compounds suggest that modifications in the piperazine structure can enhance activity against these enzymes.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A0.0921.419
This compoundTBDTBD

Antiparasitic Activity

The compound has also shown potential in antiparasitic applications. In vitro studies have demonstrated that derivatives targeting PfATP4, a key protein in malaria parasites, exhibit promising activity. Compounds structurally related to this compound were evaluated for their ability to inhibit Na+-ATPase activity associated with PfATP4, yielding effective results in mouse models .

Study on Alzheimer's Disease

In a comparative study, this compound was tested alongside established AChE inhibitors. The results indicated that this compound could potentially serve as a lead in developing new treatments for AD due to its favorable binding interactions with the enzyme's active site .

Antiparasitic Efficacy

Another study focused on the structural optimization of similar compounds to enhance their antiparasitic efficacy. The modifications led to increased solubility and metabolic stability while maintaining or improving biological activity against malaria parasites .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling a piperazine derivative with a chlorophenyl acetamide precursor. Key steps include:

Nucleophilic substitution : Reacting 4-(4-fluorophenyl)piperazine with a bromoacetamide intermediate under basic conditions (e.g., triethylamine) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

  • Yield Optimization : Adjust reaction stoichiometry (1.2:1 molar ratio of piperazine to bromoacetamide), use anhydrous solvents, and maintain temperatures between 60–80°C .

Q. How is the binding affinity of this compound to serotonin/dopamine receptors determined experimentally?

  • Methodological Answer : Radioligand displacement assays are standard:

Receptor Preparation : Isolate membrane-bound receptors (e.g., 5-HT1A or D2) from transfected cell lines.

Competitive Binding : Incubate with tritiated ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) and varying compound concentrations.

Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and convert to Ki values via Cheng-Prusoff equation .

Q. What spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., m/z 401.12 [M+H]⁺) and fragmentation patterns .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and C-F/C-Cl bonds (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in receptor binding studies (e.g., partial agonist vs. antagonist activity) be resolved?

  • Methodological Answer :

Functional Assays : Use cAMP accumulation (for GPCRs) or β-arrestin recruitment assays (e.g., BRET/FRET) to distinguish signaling pathways .

Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., CHARMM force field) to identify binding poses influencing efficacy .

Species/Tissue Variability : Compare results across receptor isoforms (e.g., human vs. rat 5-HT1A) .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Structural Modifications :

Bioisosteric Replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to resist CYP450 oxidation .

Piperazine Ring Stabilization : Introduce bulky substituents (e.g., tosyl groups) to reduce ring flexibility and metabolic cleavage .

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How do steric and electronic effects of the chlorophenyl/fluorophenyl substituents influence pharmacokinetics?

  • Methodological Answer :

  • LogP Measurement : Determine partition coefficient (shake-flask/HPLC) to assess lipophilicity; fluorophenyl increases solubility, chlorophenyl enhances membrane permeability .
  • Electrostatic Potential Maps : Use DFT calculations (Gaussian 09) to visualize electron-deficient regions affecting protein-ligand interactions .

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